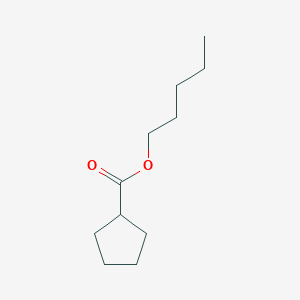
Pentyl cyclopentanecarboxylate
Descripción general
Descripción
Pentyl cyclopentanecarboxylate is a chemical compound with the molecular formula C11H20O2 . It has a molecular weight of 184.28 .
Molecular Structure Analysis
The molecular structure of Pentyl cyclopentanecarboxylate consists of a cyclopentane ring attached to a carboxylate group, which is further attached to a pentyl chain . The InChI code for this compound is1S/C11H20O2/c1-2-3-6-9-13-11(12)10-7-4-5-8-10/h10H,2-9H2,1H3 . Physical And Chemical Properties Analysis
Pentyl cyclopentanecarboxylate is a solid or liquid at room temperature . It has a density of 1.0±0.1 g/cm3, a boiling point of 231.7±8.0 °C at 760 mmHg, a vapour pressure of 0.1±0.5 mmHg at 25°C, and an enthalpy of vaporization of 46.8±3.0 kJ/mol . It also has a molar refractivity of 52.5±0.3 cm3 .Aplicaciones Científicas De Investigación
Carbon Nanotube (CNT) Synthesis
Recent studies suggest that pentyl cyclopentanecarboxylate could play a role in carbon nanotube (CNT) synthesis. Researchers are investigating its use as a carbon source during CNT growth. If successful, this could lead to scalable production methods for high-quality CNTs.
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that the compound is a derivative of cyclopentanecarboxylic acid , which can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . This suggests that Pentyl cyclopentanecarboxylate may interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
It is known that cyclopentane derivatives have antioxidant properties . They can act as inhibitors of radical chain oxidation of organic compounds . This suggests that Pentyl cyclopentanecarboxylate may affect similar biochemical pathways, leading to downstream effects such as the prevention of oxidative stress.
Result of Action
Given its structural similarity to cyclopentane derivatives, it may exhibit antioxidant properties, potentially preventing oxidative stress at the molecular and cellular levels .
Action Environment
It is known that the compound is a colorless nonvolatile oil , suggesting that it may be stable under a variety of environmental conditions.
Propiedades
IUPAC Name |
pentyl cyclopentanecarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-6-9-13-11(12)10-7-4-5-8-10/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHKZXDPFJEQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



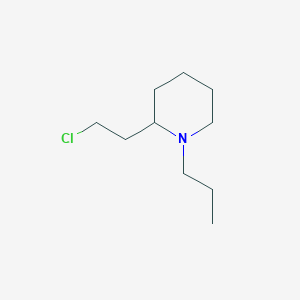

![[2-(2-Thienyl)phenyl]acetic acid](/img/structure/B3175636.png)

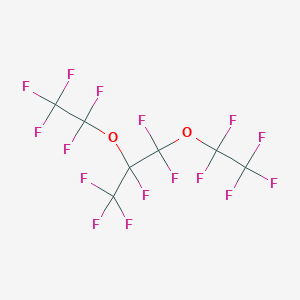
![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3175679.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B3175687.png)
![N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B3175691.png)
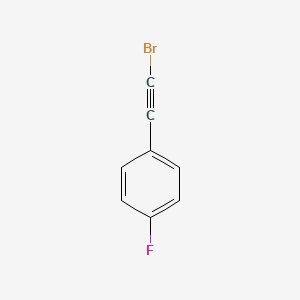

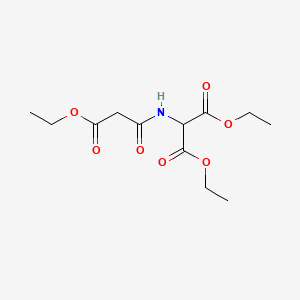
![Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175723.png)

![Cyclopentanecarboxylic acid, 2-[(4'-amino[1,1'-biphenyl]-4-yl)carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175735.png)